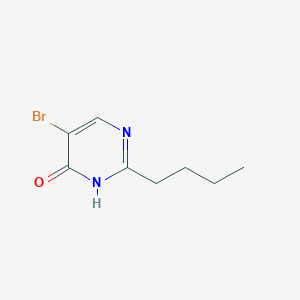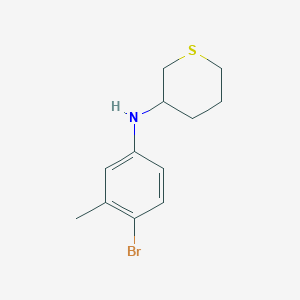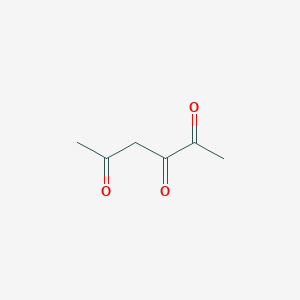
2,3,5-Hexanetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-2,3,5-trione is an organic compound with the molecular formula C6H6O3. It is a triketone, meaning it contains three ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Hexane-2,3,5-trione can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with 2-butanone in the presence of sodium ethoxide. The reaction mixture is then treated with sulfuric acid to yield the desired trione . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Hexane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of hexane-2,3,5-trione can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Hexane-2,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves hexane-2,3,5-trione.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which hexane-2,3,5-trione exerts its effects involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. These interactions can influence metabolic pathways and other biological processes .
Comparison with Similar Compounds
Hexane-2,3,5-trione can be compared to other triketones and diketones, such as:
2,4,6-trimethyl-1,3,5-trioxane: Another triketone with similar reactivity but different structural properties.
Cyclohexane-1,3,5-trione: A cyclic triketone with distinct chemical behavior.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
hexane-2,3,5-trione |
InChI |
InChI=1S/C6H8O3/c1-4(7)3-6(9)5(2)8/h3H2,1-2H3 |
InChI Key |
POASQEFMMPWSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


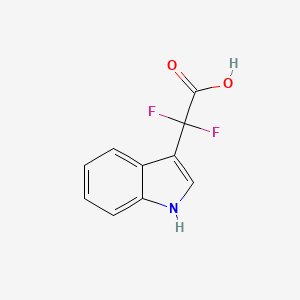

![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)

![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)

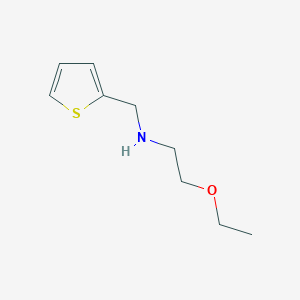
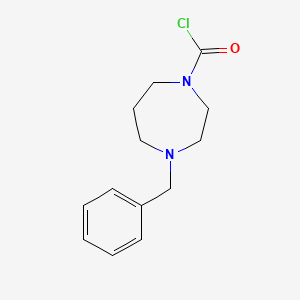
amine](/img/structure/B13300409.png)
